molecular formula C14H18N2O3 B12581792 1-Pyrrolidinecarboxamide, 2-[4-(1-methylethoxy)phenyl]-5-oxo- CAS No. 185304-86-3

1-Pyrrolidinecarboxamide, 2-[4-(1-methylethoxy)phenyl]-5-oxo-

Cat. No.: B12581792
CAS No.: 185304-86-3
M. Wt: 262.30 g/mol
InChI Key: VUXRAKANBSUICG-UHFFFAOYSA-N
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Description

1-Pyrrolidinecarboxamide, 2-[4-(1-methylethoxy)phenyl]-5-oxo- is a chemical compound with the molecular formula C14H18N2O2 It is known for its unique structure, which includes a pyrrolidine ring and a phenyl group substituted with a methylethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pyrrolidinecarboxamide, 2-[4-(1-methylethoxy)phenyl]-5-oxo- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-(1-methylethoxy)benzaldehyde with pyrrolidine and an appropriate amide-forming reagent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is typically carried out at room temperature or under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-Pyrrolidinecarboxamide, 2-[4-(1-methylethoxy)phenyl]-5-oxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Pyrrolidinecarboxamide, 2-[4-(1-methylethoxy)phenyl]-5-oxo- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-Pyrrolidinecarboxamide, 2-[4-(1-methylethoxy)phenyl]-5-oxo- involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-Pyrrolidinecarboxamide: A simpler analog without the phenyl group substitution.

    2-Pyrrolidinecarboxamide, N-[4-(1-methylethyl)phenyl]-5-oxo-: A closely related compound with a different substitution pattern on the phenyl group.

Uniqueness

1-Pyrrolidinecarboxamide, 2-[4-(1-methylethoxy)phenyl]-5-oxo- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

185304-86-3

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

2-oxo-5-(4-propan-2-yloxyphenyl)pyrrolidine-1-carboxamide

InChI

InChI=1S/C14H18N2O3/c1-9(2)19-11-5-3-10(4-6-11)12-7-8-13(17)16(12)14(15)18/h3-6,9,12H,7-8H2,1-2H3,(H2,15,18)

InChI Key

VUXRAKANBSUICG-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2CCC(=O)N2C(=O)N

Origin of Product

United States

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